

Commercial Suppliers and Technical Guide for Benzbromarone-d5

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Compound of Interest

Compound Name: **Benzbromarone-d5**

Cat. No.: **B12408065**

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This technical guide provides an in-depth overview of **Benzbromarone-d5**, a deuterated analog of the uricosuric drug Benzbromarone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, quantitative data, experimental protocols, and relevant biological pathways.

Commercial Availability

Benzbromarone-d5 and its metabolites are available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. These suppliers provide the compound for research purposes, often with detailed certificates of analysis.

Table 1: Commercial Suppliers of **Benzbromarone-d5** and Related Compounds

Supplier	Product Name	Catalog Number	Purity	Isotopic Enrichment
Simson Pharma Limited	Benzbromarone-d5	Not Specified	High Quality	Not Specified
TargetMol	Benzbromarone-d5	T6M2N9X	Not Specified	Not Specified
MedChemExpress	Benzbromarone-d5	HY-14574S	Not Specified	Not Specified
Expert Synthesis Solutions	6-Hydroxy Benzbromarone-d5 (major)	ESS0384	99.5% by HPLC[1][2]	>98% atom D[1][2]

Quantitative Data

The following table summarizes key quantitative data for **Benzbromarone-d5** and its major metabolite, 6-Hydroxy **Benzbromarone-d5**. The data for the hydroxylated metabolite is derived from a certificate of analysis provided by Expert Synthesis Solutions[1]. While specific certificates of analysis for **Benzbromarone-d5** from other suppliers were not publicly available, they typically provide high-purity compounds for research applications.

Table 2: Quantitative Data for **Benzbromarone-d5** and 6-Hydroxy **Benzbromarone-d5**

Parameter	Benzbromarone-d5	6-Hydroxy Benzbromarone-d5 (major)
Molecular Formula	C ₁₇ H ₇ D ₅ Br ₂ O ₃	C ₁₇ H ₇ D ₅ Br ₂ O ₄ [1]
Molecular Weight	429.11 g/mol [3]	445.12 g/mol [1]
CAS Number (unlabeled)	3562-84-3 [3]	152831-00-0 [1]
Appearance	Not Specified	Pale Yellow Solid [1]
Purity (by HPLC)	Not Specified	99.5% [1] [2]
Isotopic Enrichment	Not Specified	>98% atom D [1] [2]
Storage (Powder)	-20°C for 3 years [3]	Not Specified
Storage (In Solvent)	-80°C for 1 year [3]	Not Specified

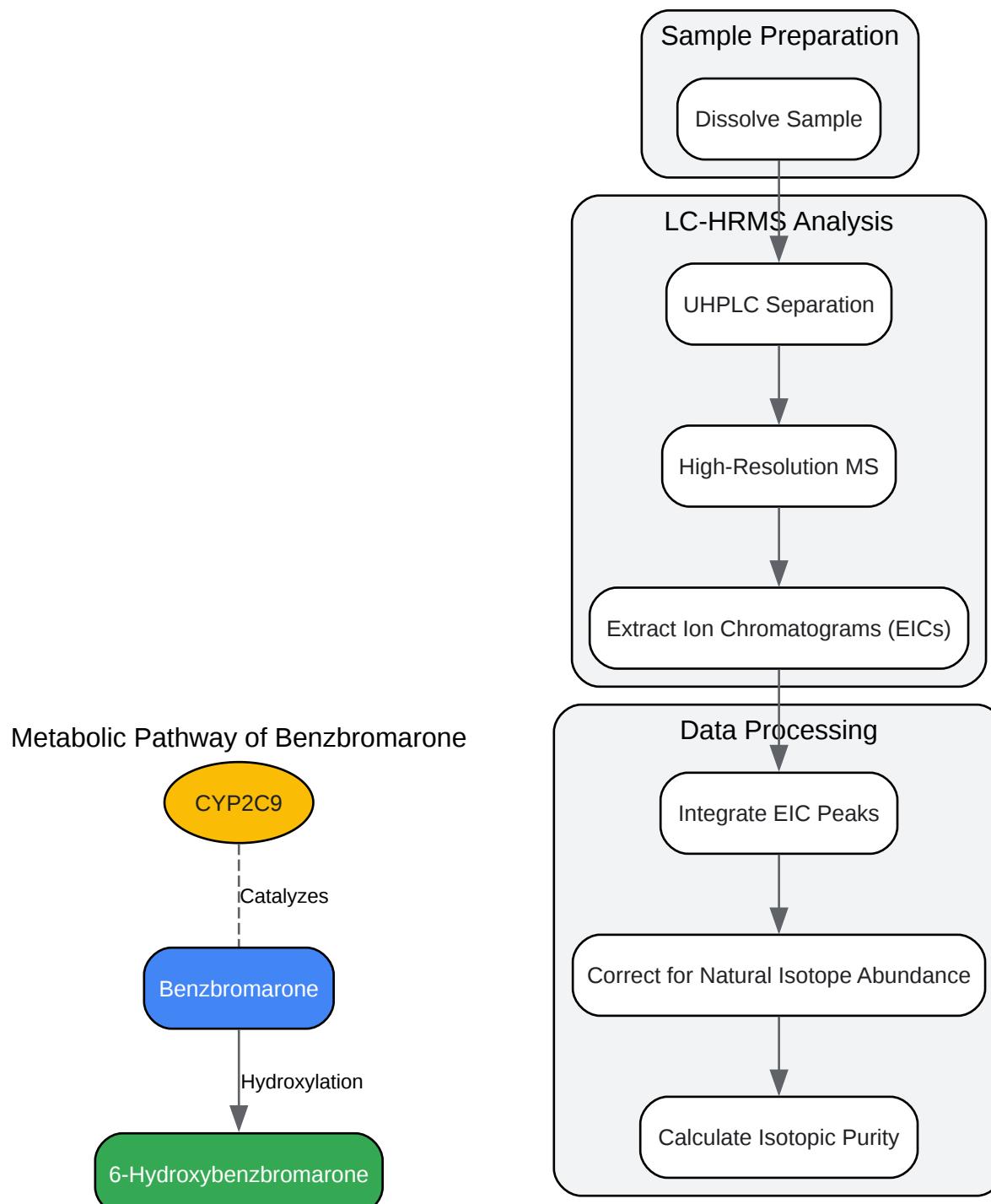
Biological Activity and Signaling Pathways

Benzbromarone is a potent inhibitor of Cytochrome P450 2C9 (CYP2C9), a key enzyme in drug metabolism[\[3\]](#). It also acts as a uricosuric agent by inhibiting the urate transporter 1 (URAT1) in the kidneys, which reduces the reabsorption of uric acid[\[4\]](#). The deuteration in **Benzbromarone-d5** makes it a valuable tool for metabolic studies, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially altering its metabolic rate.

Metabolic Pathway of Benzbromarone

The primary metabolic pathway of Benzbromarone involves hydroxylation, catalyzed mainly by CYP2C9, to form 6-hydroxybenzbromarone[\[5\]](#)[\[6\]](#).

Workflow for Isotopic Purity Determination



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